
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol (VBTT) is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. It is a versatile molecule that has been extensively studied for its unique properties, including its ability to act as an electron acceptor and its potential as a fluorescent probe.
Wissenschaftliche Forschungsanwendungen
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has a wide range of applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. It has also been used as an electron acceptor in organic solar cells and as a hole-transporting material in perovskite solar cells. Additionally, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol varies depending on its application. As a fluorescent probe, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol binds to metal ions and undergoes a change in fluorescence intensity, which can be used to detect the presence of the metal ion. In organic solar cells, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol acts as an electron acceptor, accepting electrons from the donor material and transporting them to the electrode. In perovskite solar cells, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol acts as a hole-transporting material, facilitating the movement of holes from the perovskite layer to the electrode. As an anti-cancer agent, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemische Und Physiologische Effekte
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. It has been shown to have antioxidant properties and to protect against oxidative stress. Additionally, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol in lab experiments is its versatility. It can be used in a wide range of applications, including as a fluorescent probe, an electron acceptor, and an anti-cancer agent. Additionally, 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol has low toxicity and good biocompatibility, making it a safe choice for biomedical applications. However, one limitation of using 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Zukünftige Richtungen
There are many potential future directions for research on 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol. One area of interest is the development of new synthetic methods for 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol that improve the yield and scalability of the reaction. Additionally, there is potential for the development of new applications for 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol in fields such as biomedicine and materials science. Finally, further studies are needed to fully understand the mechanism of action of 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol in various applications and to optimize its performance.
Synthesemethoden
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol can be synthesized by the reaction of 2-aminothiophenol with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form 5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol. The yield of the reaction can be improved by optimizing the reaction conditions such as the reaction time, temperature, and solvent.
Eigenschaften
CAS-Nummer |
174728-86-0 |
|---|---|
Produktname |
5-(4-Vinylbenzylthio)-1,3,4-thiadiazole-2-thiol |
Molekularformel |
C11H10N2S3 |
Molekulargewicht |
266.4 g/mol |
IUPAC-Name |
5-[(4-ethenylphenyl)methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H10N2S3/c1-2-8-3-5-9(6-4-8)7-15-11-13-12-10(14)16-11/h2-6H,1,7H2,(H,12,14) |
InChI-Schlüssel |
DIJJEDVDBPLRLK-UHFFFAOYSA-N |
SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Kanonische SMILES |
C=CC1=CC=C(C=C1)CSC2=NNC(=S)S2 |
Piktogramme |
Irritant; Environmental Hazard |
Synonyme |
5-[[(4-Ethenylphenyl)methyl]thio]-1,3,4-thiadiazole-2(3H)-thione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



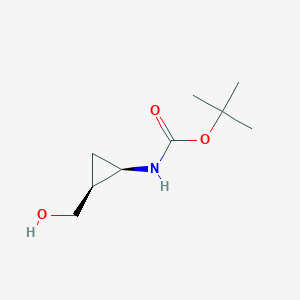
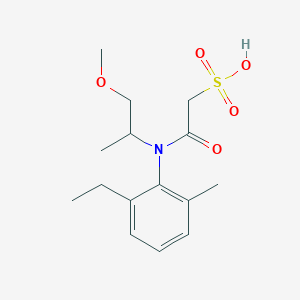
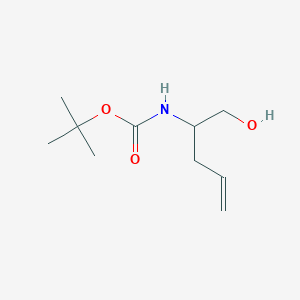
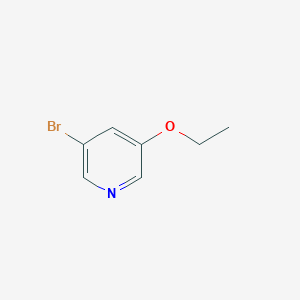
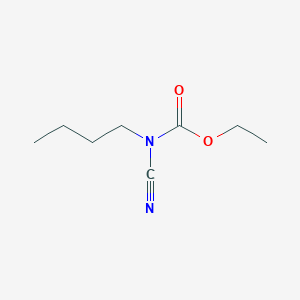
![Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)](/img/structure/B63777.png)
![Imidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B63782.png)


![Ethanone, 1-(2,3-dimethylbicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B63785.png)
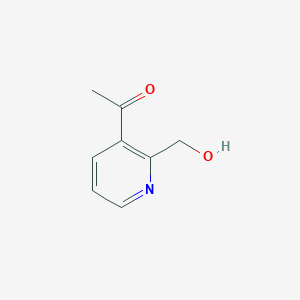
![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)

